1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one
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Overview
Description
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one is a complex organic compound that features a pyridinone core substituted with a methyl group and a piperazine ring bearing a pyrimidinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Pyridinone Core: Starting with 2-chloronicotinic acid, the compound undergoes a cyclization reaction to form the pyridinone core.
Introduction of the Methyl Group: The methyl group is introduced via a methylation reaction using methyl iodide and a base such as potassium carbonate.
Attachment of the Piperazine Ring: The piperazine ring is introduced through a nucleophilic substitution reaction with 1-boc-piperazine.
Formation of the Pyrimidinyl Group: The pyrimidinyl group is attached to the piperazine ring via a coupling reaction using pyrimidine-2-carboxylic acid and a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization and chromatography to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the pyridinone and piperazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated reagents for nucleophilic substitution, and electrophiles like alkyl halides for electrophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may bind to a receptor and block its activity, thereby modulating a signaling pathway involved in disease progression.
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(4-piperazin-1-ylcarbonyl)pyridin-2-one: Lacks the pyrimidinyl group.
3-(4-Pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one: Lacks the methyl group.
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-4-one: Substitution at a different position on the pyridinone ring.
Uniqueness
1-Methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one is unique due to the specific arrangement of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-methyl-3-(4-pyrimidin-2-ylpiperazine-1-carbonyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O2/c1-18-7-2-4-12(13(18)21)14(22)19-8-10-20(11-9-19)15-16-5-3-6-17-15/h2-7H,8-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRAWSMPTLQJUIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCN(CC2)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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